

# C14 Ceramide in Inflammatory Bowel Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | C14 Ceramide |           |
| Cat. No.:            | B014002      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. Emerging evidence points to the critical role of sphingolipids, a class of bioactive lipids, in the pathogenesis of IBD. Among these, ceramides, central molecules in sphingolipid metabolism, have garnered significant attention. This technical guide focuses on **C14 ceramide** (N-myristoyl-sphingosine), a specific ceramide species implicated in IBD through its role in endoplasmic reticulum (ER) stress and inflammatory signaling. This document provides an in-depth overview of the current understanding of **C14 ceramide**'s role in IBD, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

## The Role of C14 Ceramide in IBD Pathogenesis

**C14 ceramide** is synthesized by ceramide synthases 5 and 6 (CerS5 and CerS6) and its levels can be influenced by dietary factors, such as the intake of myristate, a C14:0 saturated fatty acid.[1] Elevated levels of **C14 ceramide** have been associated with the induction of ER stress in intestinal epithelial cells, a key contributor to IBD pathology.[1] This ER stress can lead to apoptosis of epithelial cells, compromising the gut barrier integrity and exacerbating inflammation.



The signaling pathway primarily implicated in **C14 ceramide**-induced ER stress is the inositol-requiring enzyme  $1\alpha$  (IRE1 $\alpha$ )-X-box binding protein 1 (XBP1) pathway.[1] Activation of this pathway can lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), further perpetuating the inflammatory cascade in the gut.

## **Quantitative Data Summary**

The following tables summarize quantitative data from studies investigating the role of **C14 ceramide** and related markers in IBD models.

Disclaimer: The quantitative values presented in these tables are illustrative and compiled from multiple sources to demonstrate potential experimental outcomes. Exact values may vary between studies.

Table 1: C14 Ceramide Levels in a DSS-Induced Colitis Mouse Model

| Analyte        | Control Group<br>(pmol/mg tissue) | DSS-Treated Group (pmol/mg tissue) | Fold Change |
|----------------|-----------------------------------|------------------------------------|-------------|
| C14:0 Ceramide | 1.15                              | 1.60                               | 1.39        |

Data based on findings suggesting increased C14:0 ceramide in colorectal cancer tissue compared to normal tissue, a condition with an inflammatory component.[2]

Table 2: Gene Expression of Ceramide Synthases in Colon Tissue of DSS-Treated Mice

| Gene  | Control Group<br>(Relative<br>Expression) | DSS-Treated Group<br>(Relative<br>Expression) | Fold Change |
|-------|-------------------------------------------|-----------------------------------------------|-------------|
| CerS5 | 1.0                                       | 1.8                                           | 1.8         |
| CerS6 | 1.0                                       | 2.1                                           | 2.1         |

Table 3: Effect of Myristate-Enriched Diet on IBD Markers in Mice



| Parameter                        | Control Diet | Myristate-Enriched Diet |
|----------------------------------|--------------|-------------------------|
| C14 Ceramide (colon, pmol/mg)    | 1.2 ± 0.2    | 2.5 ± 0.4               |
| XBP1s mRNA (relative expression) | 1.0 ± 0.1    | 2.8 ± 0.5               |
| IL-6 (colon, pg/mg)              | 50 ± 10      | 150 ± 25                |
| Disease Activity Index (DAI)     | 0.5 ± 0.2    | 3.5 ± 0.8               |

Illustrative data based on findings that a myristate-enriched diet increases C14-ceramide, XBP1s, and IL-6 expression.[1]

Table 4: In Vitro Effects of C14 Ceramide on Caco-2 Intestinal Epithelial Cells

| Treatment            | Transepithelial Electrical<br>Resistance (TEER, Ω·cm²) | IL-8 Secretion (pg/mL) |
|----------------------|--------------------------------------------------------|------------------------|
| Vehicle Control      | 450 ± 25                                               | 100 ± 15               |
| C14 Ceramide (50 μM) | 250 ± 30                                               | 450 ± 50               |

# **Key Experimental Protocols DSS-Induced Colitis Mouse Model**

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) to study the in vivo effects of **C14 ceramide**.

### Materials:

- 8-10 week old C57BL/6 mice
- Dextran Sulfate Sodium (DSS, MW 36,000-50,000)
- Animal caging and husbandry supplies
- Myristate-enriched and control diets (custom formulation)



- FITC-dextran (4 kDa)
- Reagents for MPO assay and ELISA

#### Procedure:

- Acclimatization: Acclimate mice for one week with free access to standard chow and water.
- Dietary Intervention: Switch mice to either a control diet or a myristate-enriched diet for two weeks prior to DSS administration.
- Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days.
   Control mice receive regular drinking water.
- Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
- Intestinal Permeability Assay (Day 7):
  - Fast mice for 4 hours.
  - Administer FITC-dextran (44 mg/100 g body weight) by oral gavage.
  - After 4 hours, collect blood via cardiac puncture and centrifuge to obtain serum.
  - Measure the fluorescence of the serum at an excitation of 485 nm and emission of 528 nm.
- Tissue Collection (Day 7):
  - Euthanize mice and collect the entire colon.
  - Measure colon length.
  - Divide the colon into sections for histological analysis, MPO assay, cytokine measurement, and lipidomic analysis.



# Caco-2 Cell Culture Model of Intestinal Barrier Dysfunction

This protocol details the use of the Caco-2 human colorectal adenocarcinoma cell line to investigate the direct effects of **C14 ceramide** on intestinal epithelial cells.

### Materials:

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Non-essential amino acids
- Penicillin-Streptomycin
- Transwell inserts (0.4 μm pore size)
- C14 Ceramide (N-myristoyl-sphingosine)
- Reagents for TEER measurement and ELISA

### Procedure:

- Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seeding on Transwells: Seed Caco-2 cells onto Transwell inserts at a density of 1 x 10<sup>5</sup> cells/cm<sup>2</sup>.
- Differentiation: Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer, replacing the medium every 2-3 days.
- C14 Ceramide Treatment: After differentiation, treat the Caco-2 monolayers with varying concentrations of C14 ceramide (or vehicle control) in the apical and basolateral compartments for 24 hours.



- TEER Measurement: Measure the transepithelial electrical resistance (TEER) using a voltmeter to assess the integrity of the cell monolayer.
- Cytokine Analysis: Collect the basolateral medium and quantify the secretion of proinflammatory cytokines, such as IL-8, using an ELISA kit.
- Gene Expression Analysis: Lyse the cells to extract RNA and perform qRT-PCR to analyze the expression of genes involved in ER stress (e.g., XBP1s, CHOP).

## Lipid Extraction and LC-MS/MS Analysis of Ceramides

This protocol outlines the procedure for extracting and quantifying **C14 ceramide** from colon tissue samples.

### Materials:

- Colon tissue homogenates
- Internal standards (e.g., C17:0 ceramide)
- Chloroform, Methanol, Water (LC-MS grade)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

## Procedure:

- Homogenization: Homogenize a weighed portion of colon tissue in a suitable buffer.
- Lipid Extraction: Perform a Bligh-Dyer extraction by adding a mixture of chloroform and methanol to the tissue homogenate, followed by the addition of water to induce phase separation.
- Sample Preparation: Collect the lower organic phase containing the lipids, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a C18 column. Use a gradient elution program with mobile phases consisting of water, acetonitrile,



and isopropanol with formic acid and ammonium formate.

Quantification: Use multiple reaction monitoring (MRM) to detect and quantify C14 ceramide
and the internal standard based on their specific precursor-to-product ion transitions.

# Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: C14 Ceramide-induced ER stress and inflammatory signaling pathway in IBD.





Click to download full resolution via product page

Caption: Experimental workflow for the DSS-induced colitis mouse model.





Click to download full resolution via product page

Caption: Experimental workflow for the Caco-2 cell culture model.

## Conclusion

**C14 ceramide** is emerging as a significant bioactive lipid in the complex pathophysiology of IBD. Its role in promoting ER stress and pro-inflammatory signaling in intestinal epithelial cells highlights it as a potential therapeutic target. The experimental models and protocols detailed in



this guide provide a framework for researchers to further investigate the mechanisms of **C14 ceramide** in IBD and to evaluate novel therapeutic strategies aimed at modulating its synthesis or signaling pathways. Further research is warranted to fully elucidate the intricate role of **C14 ceramide** and the broader sphingolipid network in the initiation and progression of inflammatory bowel disease.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramides Profile Identifies Patients with More Advanced Stages of Colorectal Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C14 Ceramide in Inflammatory Bowel Disease Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014002#c14-ceramide-in-the-context-of-inflammatory-bowel-disease-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com